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Compound of Interest

Compound Name:
Ethyl 4-bromonicotinate

hydrobromide

CAS No.: 2586126-96-5

Cat. No.: B6287358

Get Quote

Executive Summary & Strategic Utility
Ethyl 4-bromonicotinate hydrobromide is a highly versatile, bifunctional building block

extensively utilized in the synthesis of Active Pharmaceutical Ingredients (APIs), including

kinase inhibitors and metabotropic glutamate receptor (mGluR) modulators[1],[2]. The pyridine

core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical

properties and target-binding capabilities.

From a process chemistry perspective, the selection of the hydrobromide salt over the free

base is a deliberate and critical design choice. Free 4-halopyridines are notoriously unstable

and highly prone to auto-quaternization and polymerization during storage. The hydrobromide

salt effectively protonates the pyridine nitrogen, neutralizing its nucleophilicity and ensuring

long-term shelf stability and consistent stoichiometric precision during scale-up.

Physicochemical Profile & Handling
Proper handling of this intermediate requires an understanding of its salt form. Because it is a

hydrobromide salt, all downstream base-promoted reactions must account for an additional
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equivalent of base to liberate the reactive free pyridine.

Property Specification

Chemical Name
Ethyl 4-bromopyridine-3-carboxylate

hydrobromide

CAS Number 2586126-96-5

Molecular Formula C8H9Br2NO2

Molecular Weight 310.97 g/mol

Physical Form Solid[3]

Storage Conditions 2-8 °C, protect from moisture[3]

GHS Safety Profile
H302 (Harmful if swallowed), H315, H319,

H335[3]

Mechanistic Rationale: Dual-Activation of the C4
Position
The synthetic power of ethyl 4-bromonicotinate lies in the synergistic electronic effects exerted

on the pyridine ring. The electronegative nitrogen atom (position 1) acts as an electron sink,

withdrawing electron density via induction and resonance. Simultaneously, the ethyl ester at

position 3 exerts a strong electron-withdrawing mesomeric effect.

This dual-activation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy

at the C4 position. Consequently, the C4-Br bond is hyper-activated for two primary synthetic

pathways:

Nucleophilic Aromatic Substitution (SNAr): Rapid displacement of the bromide by amines or

alkoxides[4].

Palladium-Catalyzed Cross-Coupling: Facile oxidative addition by Pd(0) species, enabling

robust Suzuki-Miyaura and Buchwald-Hartwig couplings[2].
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Synthetic divergence of Ethyl 4-bromonicotinate hydrobromide toward API scaffolds.

Validated Protocol 1: Nucleophilic Aromatic
Substitution (SNAr)
Causality & Design: SNAr on this substrate requires a polar aprotic solvent (e.g., DMF or NMP)

to stabilize the negatively charged Meisenheimer complex transition state without hydrogen-

bonding and deactivating the incoming nucleophile. N,N-Diisopropylethylamine (DIPEA) is

utilized as a non-nucleophilic base to rapidly neutralize the HBr salt and scavenge the

equivalent of HBr generated during the substitution[4].

Step-by-Step Methodology:

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), suspend

Ethyl 4-bromonicotinate hydrobromide (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

Free-Basing: Add DIPEA (2.5 eq, 25 mmol) dropwise at 0 °C. Stir for 10 minutes to ensure

complete liberation of the free base.

Nucleophile Addition: Add the primary or secondary amine (1.2 eq, 12 mmol) in a single

portion.

Reaction: Heat the mixture to 80 °C. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The

reaction is typically self-validating; complete consumption of the starting material (UV active

at 254 nm) should occur within 2-4 hours.

Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer with

EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove

DMF) and brine.
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Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel

chromatography.

Validated Protocol 2: Suzuki-Miyaura Cross-
Coupling
Causality & Design: A biphasic solvent system (1,4-Dioxane/Water) is critical for this

transformation. Water dissolves the inorganic base (K2CO3) and facilitates the formation of the

reactive trihydroxyboronate anion, which is essential for the transmetalation step. Dioxane

solubilizes the organic substrate and the Pd catalyst. Exactly 3.0 equivalents of base are

required: 1.0 eq to neutralize the HBr salt, and 2.0 eq to drive the catalytic cycle[2].

Step 1: Salt Neutralization Add 3.0 eq K2CO3 to neutralize HBr
and provide base for coupling

Step 2: Catalyst Activation Add Pd(dppf)Cl2 under Argon
to prevent Pd(0) oxidation

Step 3: Transmetalation & Coupling Boronic Acid + Substrate in
1,4-Dioxane/H2O at 90°C

Step 4: Isolation Aqueous workup, extraction,
and silica gel chromatography

Click to download full resolution via product page

Step-by-step workflow and mechanistic rationale for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

Reagent Loading: To a Schlenk flask, add Ethyl 4-bromonicotinate hydrobromide (1.0 eq,

5 mmol), the desired arylboronic acid (1.2 eq, 6 mmol), and K2CO3 (3.0 eq, 15 mmol).
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Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H2O (4:1 v/v, 25 mL).

Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which

would otherwise prematurely oxidize the Pd(0) active species.

Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 eq, 5 mol%) under a positive stream of

Argon. Seal the flask.

Coupling: Heat the biphasic mixture to 90 °C with vigorous stirring for 6-8 hours. The reaction

should maintain a homogeneous orange/red color in the organic layer; precipitation of

palladium black indicates catalyst deactivation.

Workup & Isolation: Cool to room temperature, dilute with EtOAc (30 mL), and separate the

layers. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash

chromatography.

Comparative Reaction Metrics
The following table summarizes the expected quantitative metrics for downstream

functionalization of Ethyl 4-bromonicotinate hydrobromide, allowing for rapid process

evaluation.
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Reaction
Type

Typical
Reagents

Base
Requiremen
t

Temp (°C) Time (h)
Avg. Yield
(%)

SNAr

(Amination)

Primary

Amine, DMF
2.5 eq DIPEA 80 2 - 4 85 - 95

SNAr

(Etherification

)

Sodium

Alkoxide,

THF

2.2 eq NaH 0 to 25 1 - 2 75 - 85

Suzuki

Coupling

Arylboronic

Acid,

Pd(dppf)Cl2

3.0 eq

K2CO3
90 6 - 8 80 - 90

Buchwald-

Hartwig

Secondary

Amine,

Pd2(dba)3,

XPhos

3.0 eq

Cs2CO3
100 12 - 16 65 - 80
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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